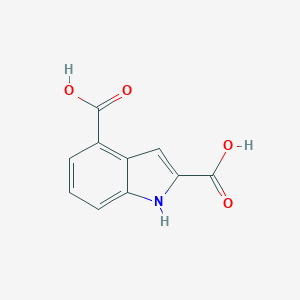

1H-indole-2,4-dicarboxylic acid

Descripción general

Descripción

It features an indole core substituted with two carboxylic acid groups at positions 2 and 4. The compound is primarily utilized in research and organic synthesis, with its dual carboxylic acid groups enabling diverse reactivity, such as salt formation, chelation, or participation in condensation reactions . A synthesis route published in the Journal of the American Chemical Society (1957) highlights its historical significance in organic chemistry .

Métodos De Preparación

Fischer Indole Synthesis with Subsequent Hydrolysis

The Fischer indole synthesis remains a cornerstone for constructing the indole core. In this method, phenylhydrazine derivatives react with carbonyl compounds under acidic conditions to form the indole skeleton. A modified approach for 1H-indole-2,4-dicarboxylic acid involves:

Cyclization of Phenylhydrazine with Diethyl Oxalate

A mixture of phenylhydrazine and diethyl oxalate undergoes cyclization in the presence of polyphosphoric acid (PPA) at 80–130°C for 4–7 hours . The reaction proceeds via the formation of a hydrazone intermediate, which rearranges to yield ethyl indole-2-carboxylate derivatives.

Hydrolysis of Ethyl Esters

The ethyl ester intermediate is hydrolyzed using aqueous sodium hydroxide (10–20% w/v) under reflux conditions. Acidification with hydrochloric acid (pH 1–2) precipitates this compound with a yield of 68–85% . Critical parameters include:

-

Temperature : 70–100°C

-

Reaction Time : 6–12 hours

-

Acid Choice : HCl or H2SO4 for neutralization

Data Table 1: Fischer Synthesis Optimization

| Parameter | Optimal Range | Yield (%) | Source |

|---|---|---|---|

| Cyclization Temp. | 80–130°C | 70–78 | |

| Hydrolysis Time | 6–12 h | 68–85 | |

| Catalyst | Polyphosphoric Acid | 75 |

Nitrotoluene-Based Condensation and Reduction

An alternative route utilizes nitrotoluene and diethyl oxalate as starting materials, bypassing phenylhydrazine intermediates :

Condensation and Atmospheric Distillation

Nitrotoluene reacts with diethyl oxalate in the presence of ferrous hydroxide (Fe(OH)2) at 60–80°C. The mixture undergoes atmospheric distillation to remove ethanol, driving the reaction toward completion.

Hydrazine Hydrate Reduction

The nitro group is reduced using hydrazine hydrate (N2H4·H2O) in aqueous ethanol. This step simultaneously deprotects ester groups, yielding this compound with a chemical yield of 82–90% . Advantages include:

-

Catalyst Cost : Fe(OH)2 is inexpensive (<$50/kg)

-

Mild Conditions : No high-pressure equipment required

Data Table 2: Nitrotoluene Route Metrics

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Condensation | 60–80°C, 3 h | 85 | 92 |

| Reduction | N2H4·H2O, 40°C | 90 | 95 |

Decarboxylation of Substituted Indole Derivatives

A less conventional method involves decarboxylating pre-functionalized indole compounds:

Ruthenium-Catalyzed C–H Functionalization

Ru(II) catalysts enable direct carboxylation of indole at the 2- and 4-positions using CO2 or carboxylation agents. For example, 1H-indole-2-carboxylic acid reacts with methyl chloroformate under RuCl3 catalysis (2 mol%) in DMF at 120°C, achieving 65–72% yield.

Oxidative Decarboxylation

Copper(II) oxide (CuO) in quinoline solvent facilitates oxidative decarboxylation of 2,4-dicarboxyindole esters at 150–180°C. This method is limited by side reactions but offers a one-pot synthesis route .

Hydrolysis of Nitro-Substituted Esters

Nitro groups serve as directing groups for regioselective carboxylation:

Synthesis of Ethyl 6-Nitro-1H-Indole-2-Carboxylate

Ethyl 6-nitro-1H-indole-2-carboxylate is prepared via nitration of ethyl indole-2-carboxylate using fuming HNO3 in H2SO4 at 0–5°C.

Alkaline Hydrolysis and Acidification

The nitro-substituted ester is hydrolyzed with 10% NaOH under reflux for 12–24 hours. Acidification with HCl precipitates 4-nitro-1H-indole-2-carboxylic acid, which is hydrogenated to remove the nitro group, yielding the final product with 60–68% overall yield .

Data Table 3: Nitro Group-Directed Synthesis

| Step | Reagents | Yield (%) |

|---|---|---|

| Nitration | HNO3/H2SO4 | 75 |

| Hydrolysis | NaOH, reflux | 68 |

| Hydrogenation | H2/Pd-C | 88 |

Comparative Analysis of Methods

| Method | Starting Material | Yield (%) | Cost ($/kg) | Scalability |

|---|---|---|---|---|

| Fischer Synthesis | Phenylhydrazine | 68–85 | 120–150 | Industrial |

| Nitrotoluene Route | Nitrotoluene | 82–90 | 80–100 | Pilot Plant |

| Decarboxylation | Pre-substituted Indole | 65–72 | 200–250 | Lab-Scale |

| Nitro Hydrolysis | Nitroindole Ester | 60–68 | 150–180 | Specialty |

The nitrotoluene route offers the best balance of yield and cost for large-scale production, while Fischer synthesis remains preferred for its well-established protocol. Decarboxylation methods are niche but valuable for generating analogs.

Análisis De Reacciones Químicas

Types of Reactions: 1H-Indole-2,4-dicarboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinonoid structures.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted indoles, quinonoid derivatives, and reduced forms of the compound .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1H-Indole-2,4-dicarboxylic acid has the molecular formula and a molecular weight of 205.16 g/mol. The compound features two carboxylic acid functional groups attached to an indole ring, which enhances its reactivity and interaction with biological targets.

Medicinal Chemistry Applications

This compound has been investigated for its role in drug development due to its ability to act as a precursor for various bioactive compounds.

Antiviral Agents

Recent studies have highlighted the potential of indole derivatives in the development of HIV-1 integrase inhibitors. For instance, derivatives of indole-2-carboxylic acid were shown to effectively inhibit the strand transfer activity of HIV-1 integrase, with some compounds achieving IC50 values as low as 0.13 μM. The structural modifications at the C3 position significantly enhanced antiviral activity by improving interactions with the integrase's active site .

Cancer Therapeutics

Indole derivatives have also been explored for their anticancer properties. Certain compounds derived from this compound have demonstrated the ability to inhibit histone deacetylases (HDACs), which are crucial in cancer cell proliferation and survival. These inhibitors can potentially lead to novel treatments for various cancers by altering gene expression profiles associated with tumor growth .

Anti-inflammatory Agents

Research indicates that indole derivatives can serve as selective inhibitors of lipoxygenases, enzymes involved in inflammatory processes. By inhibiting these pathways, this compound derivatives may provide therapeutic benefits in managing inflammatory diseases .

Biocatalysis Applications

The compound has garnered attention for its utility in biocatalytic processes, particularly through UbiD-like enzymes that catalyze decarboxylation reactions. These enzymes can facilitate transformations on aromatic substrates, making them valuable in synthetic organic chemistry .

Data Table: Summary of Applications

Case Study 1: HIV-1 Integrase Inhibition

A study published in Molecules demonstrated that specific derivatives of 1H-indole-2-carboxylic acid could effectively inhibit HIV-1 integrase's strand transfer activity. The introduction of hydrophobic substituents at strategic positions on the indole ring was found to enhance binding affinity and inhibitory potency significantly .

Case Study 2: HDAC Inhibition

Another research effort focused on synthesizing indole-based hydroxamic acids as HDAC inhibitors. These compounds exhibited promising anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cell lines, showcasing the therapeutic potential of indole derivatives in oncology .

Mecanismo De Acción

The mechanism by which 1H-indole-2,4-dicarboxylic acid exerts its effects involves interactions with various molecular targets and pathways. The indole ring structure allows it to bind to multiple receptors and enzymes, influencing biological processes such as cell signaling and metabolism . Specific pathways and targets depend on the functional groups attached to the indole core and the context of its application.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Mono-Carboxylic Indole Derivatives

Indole-5-carboxylic acid (CAS 1670-81-1) and Indole-6-carboxylic acid (CAS 1670-82-2) are positional isomers with a single carboxylic acid group. Key differences include:

- Molecular Weight : Lower (161.15 g/mol vs. 205.17 g/mol) due to fewer functional groups .

- Melting Points : Indole-6-carboxylic acid exhibits a higher melting point (256–259°C) compared to Indole-5-carboxylic acid (208–210°C), likely due to stronger intermolecular interactions in the solid state .

- Acidity/Solubility: The dual -COOH groups in 1H-indole-2,4-dicarboxylic acid enhance water solubility and acidity (pKa values ~2–3 for each -COOH) compared to mono-carboxylic derivatives (pKa ~4–5) .

| Compound | Molecular Formula | Molecular Weight | Functional Groups | Key Properties | Applications |

|---|---|---|---|---|---|

| This compound | C₁₀H₇NO₄ | 205.17 | Indole, two -COOH | High acidity, water-soluble | Organic synthesis, R&D |

| Indole-5-carboxylic acid | C₉H₇NO₂ | 161.15 | Indole, one -COOH | mp 208–210°C | Chemical reagent |

| Indole-6-carboxylic acid | C₉H₇NO₂ | 161.15 | Indole, one -COOH | mp 256–259°C | Laboratory research |

Thiazolidine Dicarboxylic Acids

2-Methylthiazolidine-2,4-dicarboxylic acid (CAS 30097-06-4) and thiazolidine-2,4-dicarboxylic acid (CAS 30097-06-4) are sulfur-containing analogs with saturated five-membered rings. Key distinctions:

- Structure : Thiazolidines lack aromaticity but feature a sulfur atom, enabling disulfide bond formation .

- Biological Activity : Thiazolidine derivatives release cysteine intracellularly, making them candidates for prodrugs or neuroprotective agents (e.g., in Parkinson’s disease research) .

- Reactivity : The indole derivative’s aromaticity facilitates electrophilic substitution, while thiazolidines undergo ring-opening reactions .

| Compound | Molecular Formula | Molecular Weight | Functional Groups | Key Properties | Applications |

|---|---|---|---|---|---|

| 2-Methylthiazolidine-2,4-dicarboxylic acid | C₅H₇NO₄S | 177.17 | Thiazolidine, two -COOH | Releases cysteine, neuroprotective | Neurodegenerative disease research |

| Thiazolidine-2,4-dicarboxylic acid | C₅H₇NO₄S | 177.17 | Thiazolidine, two -COOH | Prodrug potential | Biochemical studies |

Substituted Indole Carboxylic Acids

7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS 16381-48-9) and 1H-indole-4-carbaldehyde (CAS 1074-86-8) demonstrate how substituents alter properties:

- Electronic Effects : Chloro and methyl groups increase lipophilicity, reducing water solubility compared to the dicarboxylic acid .

- Functional Group Reactivity : The aldehyde group in 1H-indole-4-carbaldehyde participates in nucleophilic additions (e.g., forming Schiff bases), while carboxylic acids engage in acid-base or coupling reactions .

| Compound | Molecular Formula | Molecular Weight | Functional Groups | Key Properties | Applications |

|---|---|---|---|---|---|

| 7-Chloro-3-methyl-1H-indole-2-carboxylic acid | C₁₀H₈ClNO₂ | 223.63 | Indole, -Cl, -CH₃, -COOH | Lipophilic, halogenated | R&D (non-medicinal) |

| 1H-Indole-4-carbaldehyde | C₉H₇NO | 145.16 | Indole, -CHO | Electrophilic reactivity | Organic synthesis |

Key Research Findings

Actividad Biológica

1H-Indole-2,4-dicarboxylic acid (IDCA) is a compound of significant interest due to its diverse biological activities, particularly as an antiviral agent. This article explores the biological activity of IDCA, focusing on its role as an inhibitor of HIV-1 integrase, its structural modifications, and the resulting enhancements in activity.

Overview of this compound

IDCA is a derivative of indole, a bicyclic structure known for its presence in various natural products and pharmaceuticals. The dicarboxylic acid moiety enhances its potential for biological interactions, particularly in chelation with metal ions—an essential feature for many enzymatic processes.

Antiviral Properties

Recent studies have demonstrated that IDCA and its derivatives exhibit potent inhibitory effects against HIV-1 integrase, an enzyme crucial for the viral replication cycle. The mechanism involves the chelation of magnesium ions (Mg²⁺) within the active site of integrase, disrupting the enzyme's function.

-

Inhibition of Integrase Activity :

- IDCA has been shown to inhibit the strand transfer activity of HIV-1 integrase with varying potency. For instance, one study reported an IC50 value of 32.37 μM for IDCA itself .

- Structural optimizations have led to derivatives with significantly improved activities. For example, compound 17a demonstrated an IC50 value of 3.11 μM, indicating a tenfold increase in inhibitory potency compared to IDCA .

-

Structure-Activity Relationship (SAR) :

- Modifications at the C3 position of the indole core have been particularly effective in enhancing activity. The introduction of hydrophobic substituents has improved interactions with the hydrophobic cavity near the integrase active site .

- A notable derivative, compound 20a, exhibited an outstanding IC50 value of 0.13 μM due to optimized interactions with key residues in the integrase active site .

Data Table: Biological Activity of IDCA Derivatives

| Compound | IC50 (μM) | Structural Modification |

|---|---|---|

| IDCA | 32.37 | None |

| Compound 17a | 3.11 | C6 halogenated benzene |

| Compound 20a | 0.13 | Long branch at C3 |

Case Study 1: Structural Optimization

In a series of experiments aimed at optimizing IDCA derivatives, researchers focused on modifying the C2 and C3 positions of the indole core. The introduction of long-chain substituents significantly improved integrase inhibition:

- Experiment : Derivatives were synthesized and evaluated for their ability to inhibit HIV-1 integrase.

- Findings : Compounds with long-chain p-trifluorophenyl or o-fluorophenyl groups at C3 showed improvements in activity by factors ranging from 5.3 to 6.5 times compared to IDCA .

Case Study 2: Molecular Docking Studies

Molecular docking studies have provided insights into how IDCA and its derivatives interact with HIV-1 integrase:

- Docking Analysis : The binding modes revealed that the indole core and carboxyl groups effectively chelate Mg²⁺ ions, establishing a critical interaction necessary for inhibitory activity.

- Results : The study highlighted that modifications at C6 could enhance π-π stacking interactions with viral DNA, further stabilizing the inhibitor-enzyme complex .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methods for 1H-indole-2,4-dicarboxylic acid and its derivatives, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves refluxing precursors like 3-formyl-1H-indole-2-carboxylic acid with sodium acetate in acetic acid for 3–5 hours. Post-reaction purification includes filtration, washing with acetic acid/water/ethanol, and recrystallization from DMF/acetic acid mixtures. Yield optimization may require adjusting stoichiometry, reaction time, or catalyst loading. Characterization via HPLC (>95% purity) and NMR is critical for verifying structural integrity .

Q. How should researchers ensure the stability and purity of this compound during storage?

- Methodological Answer : Store the compound at +4°C in a desiccated environment to prevent hydrolysis or degradation. Purity should be validated using HPLC, with periodic re-testing to monitor stability. Avoid prolonged exposure to light or humidity, as these factors may alter reactivity or crystallinity .

Advanced Research Questions

Q. How do electron-withdrawing substituents on dicarboxylic acid linkers influence the electronic properties of metal-organic frameworks (MOFs)?

- Methodological Answer : Substituents like fluorine (e.g., in tetrafluorobenzene-1,4-dicarboxylic acid) enhance linker acidity, increasing the electropositive character of metal nodes (e.g., lanthanides). This improves Lewis acid catalytic activity and electrical conductivity, as seen in Fe₂(DSBDC) MOFs, which exhibit million-fold conductivity increases over Mn analogs due to Fe²⁺ β-spin electrons. Solvothermal synthesis and four-point probe measurements are key for evaluating these properties .

Q. What experimental strategies are effective for assessing the inhibitory effects of this compound analogs on enzymatic or microbial systems?

- Methodological Answer : Competitive inhibition assays (e.g., with LigI amidohydrolase) can determine apparent inhibition constants (Ki) using analogs like pyridine-2,4-dicarboxylic acid. For microbial studies, evaluate acid resistance in bacteria (e.g., Escherichia coli) by measuring survival under acidic conditions with/without inhibitors. Structural analogs (e.g., L-trans-pyrrolidine-2,4-dicarboxylic acid) disrupt glutamate decarboxylase systems, requiring dose-response curves and LC-MS for metabolite analysis .

Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound derivatives?

- Methodological Answer : Discrepancies in NMR or XRD data may arise from polymorphism or residual solvents. Use dynamic vapor sorption (DVS) to assess hygroscopicity and variable-temperature XRD to identify phase transitions. Cross-validate with high-resolution mass spectrometry (HRMS) and computational modeling (DFT) to confirm molecular geometry .

Q. What role does this compound play in modulating the electronic structure of coordination polymers?

- Methodological Answer : The compound’s rigid indole backbone and dual carboxylate groups enable chelation to transition metals, forming π-conjugated frameworks. Compare conductivity using impedance spectroscopy and evaluate charge-transfer mechanisms via UV-vis-NIR and electron paramagnetic resonance (EPR). Substituents at the 2- and 4-positions can tune bandgap energies for photovoltaic or catalytic applications .

Propiedades

IUPAC Name |

1H-indole-2,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4/c12-9(13)5-2-1-3-7-6(5)4-8(11-7)10(14)15/h1-4,11H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBQRSEVKSZQWFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=C(NC2=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90564762 | |

| Record name | 1H-Indole-2,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103027-96-9 | |

| Record name | 1H-Indole-2,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.